
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is an organic compound with a complex structure It is characterized by the presence of a phosphoric acid ester group, a chlorobenzyloxycarbonyl group, and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorobenzyloxycarbonyl group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, diethyl ester
- Phosphoric acid, 1-(p-methoxybenzyloxycarbonyl)-1-propen-2-yl diethyl ester
- Phosphoric acid, 1-(p-nitrobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
Uniqueness
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is unique due to the presence of the chlorobenzyloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Propiedades
Número CAS |
64050-63-1 |
|---|---|
Fórmula molecular |
C15H20ClO6P |
Peso molecular |
362.74 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H20ClO6P/c1-4-20-23(18,21-5-2)22-12(3)10-15(17)19-11-13-6-8-14(16)9-7-13/h6-10H,4-5,11H2,1-3H3/b12-10+ |
Clave InChI |
SHXULRYOHAXOJS-ZRDIBKRKSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/C |
SMILES canónico |
CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


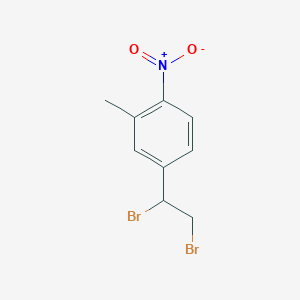
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

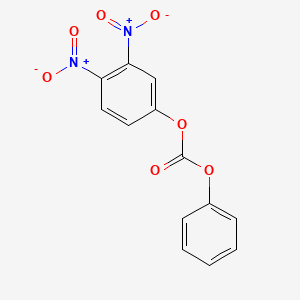
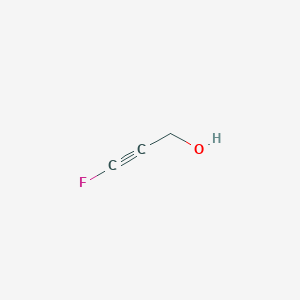
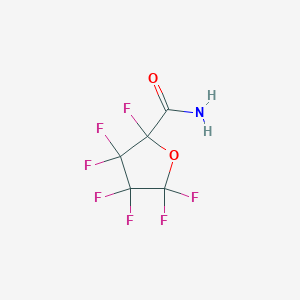
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
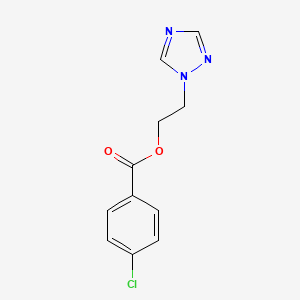
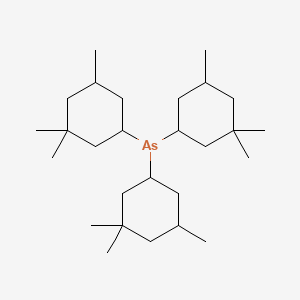
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
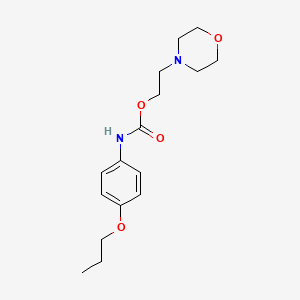
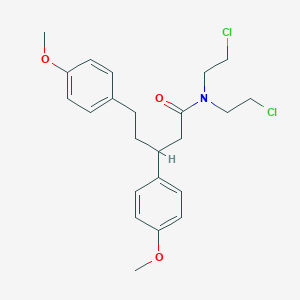
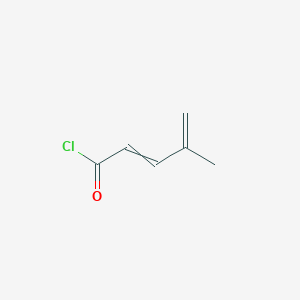
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
